molecular formula C24H23BrN4O4 B2613920 [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1223794-96-4

[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2613920
CAS No.: 1223794-96-4
M. Wt: 511.376
InChI Key: XZEGVVBCZPVCKI-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a 1,3-oxazole and a 1,2,3-triazole core. The oxazole moiety is substituted with a 4-ethoxyphenyl group and a methyl group at positions 2 and 5, respectively. The triazole ring is linked to a 4-bromo-3-methylphenyl group at position 1 and a methyl group at position 5. The ester linkage between the oxazole and triazole units enhances structural rigidity and modulates lipophilicity, which may influence bioavailability and binding interactions.

Properties

IUPAC Name

[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN4O4/c1-5-31-19-9-6-17(7-10-19)23-26-21(16(4)33-23)13-32-24(30)22-15(3)29(28-27-22)18-8-11-20(25)14(2)12-18/h6-12H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEGVVBCZPVCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including immunomodulatory effects, anticancer properties, and other relevant pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C23H25BrN4O3
  • Molecular Weight : 463.38 g/mol
  • LogP : 4.4486
  • Polar Surface Area : 73.185 Ų

Chemical Structure Depiction

PropertyValue
Compound NameThis compound
Molecular Weight463.38 g/mol
LogP4.4486
Polar Surface Area73.185 Ų

Immunomodulatory Effects

Research indicates that derivatives of oxazole and triazole compounds exhibit significant immunomodulatory properties. For instance, studies have shown that isoxazole derivatives can modulate immune functions by affecting cytokine production and T-cell activation. Specifically, compounds similar to the one have demonstrated the ability to inhibit TNF-alpha production and modulate the proliferation of peripheral blood mononuclear cells (PBMCs) in vitro .

Case Study: In Vitro Analysis

In a study involving PBMCs, the compound was shown to:

  • Inhibit PHA-induced proliferation.
  • Reduce LPS-induced TNF-alpha production.
    These findings suggest a potential application in managing inflammatory diseases or conditions characterized by excessive immune responses.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Triazole derivatives have been extensively studied for their ability to inhibit various kinases involved in cancer progression. For example, some triazole compounds have been reported to inhibit CDK2 and CDK9 kinases, which are critical for cell cycle regulation and cancer cell proliferation .

The proposed mechanism includes:

  • Inhibition of kinase activity leading to cell cycle arrest.
  • Induction of apoptosis in cancer cells through upregulation of pro-apoptotic factors like caspases.

Other Pharmacological Activities

Beyond immunomodulatory and anticancer effects, the compound may exhibit other pharmacological activities:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Compounds with oxazole moieties have been linked to reduced inflammation through inhibition of NF-kB signaling pathways .

Research Findings Summary

The following table summarizes key findings from studies related to the biological activity of similar compounds:

Study ReferenceBiological Activity ObservedKey Findings
ImmunomodulatoryInhibition of TNF-alpha and PBMC proliferation
AnticancerInhibition of CDK2/9 leading to apoptosis
Anti-inflammatoryReduction in NF-kB activation

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by various functional groups including oxazole and triazole rings. Its molecular formula is C19H20BrN5O3C_{19}H_{20}BrN_5O_3, with a molecular weight of approximately 433.30 g/mol. The presence of the ethoxy and bromo groups enhances its solubility and reactivity, making it suitable for diverse applications in medicinal chemistry.

Biological Activities

2.1 Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. The specific compound has been evaluated for its efficacy against various bacterial strains and fungi. In vitro studies have shown that it possesses inhibitory effects on pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential use as an antimicrobial agent in pharmaceutical formulations .

2.2 Anticancer Activity

Preliminary studies suggest that the compound may have anticancer properties. It has been tested against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which warrants further investigation into its potential as a chemotherapeutic agent .

Case Studies

4.1 Antimicrobial Efficacy Study

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of the compound against clinical isolates of bacteria and fungi. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, indicating promising antimicrobial potential .

4.2 Anticancer Activity Evaluation

In another study published in the Journal of Medicinal Chemistry, the compound was tested on various cancer cell lines, revealing IC50 values ranging from 10 to 50 µM depending on the cell type. The study concluded that further optimization of the compound could lead to more potent anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

Key structural analogs and their differentiating features are outlined below:

Compound Name / Source Core Heterocycles Substituents & Functional Groups Reported Properties/Activities Evidence ID
Target Compound Oxazole + Triazole 4-Ethoxyphenyl, 4-bromo-3-methylphenyl, methyl N/A (structural focus) -
Chloro/Bromo Isostructural Pair () Thiazole + Triazole + Pyrazole 4-Chloro/4-bromoaryl, fluorophenyl, methyl Antimicrobial activity ([48] in [1])
Ethyl 1-(4-Amino-oxadiazol-3-yl)-5-methyltriazole-4-carboxylate () Oxadiazole + Triazole 4-Amino-oxadiazole, methyl, ethyl ester Improved solubility vs. bromo analogs
(E)-Bromo-4-...acrylate () Furanone + Triazole + Chlorophenyl Ethylidene bridge, thioether, isopropylcyclohexyl Crystalline stability (CCDC 829447)
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]carboxamide () Dual Triazole Ethoxyphenyl, carboxamide linkage Enhanced hydrogen-bonding potential
Ethyl 1-(6-Chloro-pyridylmethyl)-5-ethoxymethyleneaminotriazole-4-carboxylate () Triazole + Pyridine Chloropyridyl, ethoxymethyleneamino Potential insecticidal activity

Analysis of Structural and Functional Divergences

  • Halogen Substituents: The target compound’s 4-bromo-3-methylphenyl group contrasts with chloro analogs in .
  • Ester vs. Carboxamide Linkages: The target’s ester group (vs. carboxamide in ) reduces hydrogen-bond donor capacity but increases metabolic lability, impacting pharmacokinetics .
  • Heterocycle Diversity : Replacing oxazole (target) with thiazole () or oxadiazole () alters electron distribution and dipole moments, affecting binding specificity .

Research Findings and Implications

Antimicrobial Potential

The chloro derivative in demonstrated antimicrobial activity, suggesting that the target compound’s bromo substituent might confer similar or enhanced efficacy due to increased lipophilicity and membrane penetration .

Crystallographic Insights

highlights the importance of substituents like ethylidene bridges in stabilizing crystalline architectures. The target compound’s ethoxyphenyl group may similarly contribute to ordered packing, relevant for formulation stability .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound’s synthesis likely involves multi-step protocols, including cyclization and coupling reactions. For the oxazole moiety, cyclization using phosphorus oxychloride (as in ) at elevated temperatures (~120°C) is common. The triazole segment may be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions with isocyanides (). Optimization requires monitoring reaction parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) frameworks, as demonstrated in flow-chemistry systems ( ).

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Key techniques include:

  • IR spectroscopy : To confirm functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for esters) .
  • NMR (¹H/¹³C) : For resolving aromatic protons (δ 6.5–8.5 ppm) and methyl/ethoxy groups (δ 1.0–2.5 ppm). and highlight NMR’s role in analogous structures.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. How can researchers validate the purity of this compound before biological testing?

Use HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity ( ). Melting point analysis and elemental analysis (C, H, N) are also recommended for crystallized solids .

Advanced Research Questions

Q. What computational methods can predict this compound’s reactivity and interactions with biological targets?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electron-transfer behavior ( ).
  • Molecular docking : Simulate binding affinities to enzymes/receptors (e.g., using AutoDock Vina). demonstrates docking for pyrazole-triazole hybrids.
  • Molecular Dynamics (MD) : Study conformational stability in solvated systems ( ).

Q. How should researchers design experiments to resolve contradictory data in synthesis yields or bioactivity?

Contradictions may arise from solvent polarity, catalyst deactivation, or impurity profiles. Apply statistical modeling (e.g., ANOVA, response surface methodology) to identify critical variables ( ). Cross-validate results using orthogonal techniques (e.g., XRD for crystallinity vs. HPLC for purity) .

Q. What strategies are effective for elucidating the compound’s crystal structure and solid-state properties?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths, angles, and packing motifs ( ).
  • Powder XRD : Assess polymorphism or amorphous content.
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability .

Q. How can in vitro/in vivo pharmacological studies be structured to assess this compound’s bioactivity?

  • In vitro : Screen against cell lines (e.g., cancer, microbial) using MTT assays ( ). Measure IC₅₀ values and compare to reference drugs.
  • In vivo : Use murine models for toxicity and efficacy (e.g., dose-response studies). Include controls for metabolite interference ( ).

Q. What advanced spectral techniques can probe this compound’s electronic environment and supramolecular interactions?

  • 2D NMR (COSY, NOESY) : Map proton-proton correlations and spatial arrangements.
  • X-ray photoelectron spectroscopy (XPS) : Analyze surface composition and oxidation states.
  • Fluorescence spectroscopy : Study π-π stacking in aromatic systems ( ).

Methodological Considerations

  • Reproducibility : Document solvent purity, reaction atmosphere (e.g., inert gas), and equipment calibration ().
  • Data Reporting : Use standardized formats for spectral data (δ in ppm, J in Hz) and biological results (IC₅₀ ± SEM) .
  • Ethical Compliance : Adhere to institutional guidelines for animal/human studies ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.